![molecular formula C16H22Si2 B099497 1,4-Bis[(triméthylsilyl)éthynyl]benzène CAS No. 17938-13-5](/img/structure/B99497.png)
1,4-Bis[(triméthylsilyl)éthynyl]benzène
Vue d'ensemble
Description
1,4-Bis[(trimethylsilyl)ethynyl]benzene is a diyne that can be prepared by the reduction of 1,4-bis[(trimethylsilyl)ethynyl]-2,5-cyclohexadiene-1,4-diol with stannous chloride. It reacts with di(tert-butyl)aluminium hydride by hydroalumination and undergoes addition of one Al-H bond to each C-C triple bond.
Applications De Recherche Scientifique
Blocs de construction organiques
“1,4-Bis[(triméthylsilyl)éthynyl]benzène” est utilisé comme bloc de construction organique dans la synthèse de divers composés organiques . C'est un diyne, ce qui signifie qu'il contient deux triples liaisons, ce qui en fait un composé polyvalent en synthèse organique .
Précurseur pour le revêtement en carbure de silicium
Ce composé peut être utilisé comme précurseur pour le développement de revêtements en carbure de silicium utilisant un procédé de dépôt chimique en phase vapeur assisté par plasma (CVD) . Le carbure de silicium est un matériau très recherché pour sa dureté et sa résistance à la chaleur, ce qui le rend utile dans une variété d'applications.
Spectroscopie RMN quantitative
“this compound” peut être utilisé comme étalon secondaire en spectroscopie RMN quantitative (qNMR) . La qNMR est une méthode utilisée pour déterminer la concentration d'une substance dans une solution, et ce composé peut être utilisé comme étalon de référence en raison de ses déplacements chimiques uniques.
Réactions d'hydroalumination
Il réagit avec l'hydrure de di(tert-butyl)aluminium par hydroalumination et subit l'addition d'une liaison Al-H à chaque triple liaison C-C . Cette réaction est utile dans la synthèse de composés organiques complexes.
Évaluation du catalyseur
“this compound” a été utilisé dans la synthèse de catalyseurs. Par exemple, il a été utilisé dans l'évaluation de nanoparticules de palladium stabilisées par du citrate dans la réaction de Sonogashira .
Synthèse de composés organiques complexes
En raison de sa structure unique, “this compound” peut être utilisé dans la synthèse de composés organiques complexes. Ses deux groupes éthynyles attachés à un cycle benzénique par des groupes triméthylsilyles en font un composé polyvalent en synthèse organique .
Safety and Hazards
Propriétés
IUPAC Name |
trimethyl-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Si2/c1-17(2,3)13-11-15-7-9-16(10-8-15)12-14-18(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTMWEXUJQSPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50994107 | |
| Record name | [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50994107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73392-23-1 | |
| Record name | [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50994107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 1,4-bis[(trimethylsilyl)ethynyl]benzene?
A: 1,4-Bis[(trimethylsilyl)ethynyl]benzene can be synthesized through several methods. One approach involves the nucleophilic attack of acetylide anions on para-quinones, followed by reduction with stannous chloride []. This method offers a "palladium-free" alternative to traditional cross-coupling reactions. Alternatively, it can be synthesized via a Sonogashira reaction using citrate-stabilized palladium nanoparticles as a catalyst [].
Q2: What is the significance of the trimethylsilyl groups in 1,4-bis[(trimethylsilyl)ethynyl]benzene?
A: The trimethylsilyl groups in 1,4-bis[(trimethylsilyl)ethynyl]benzene serve as protecting groups for the terminal alkynes. This allows for further functionalization through protodesilylation, enabling the synthesis of diverse oligo(phenyleneethynylene)s via palladium/copper-catalyzed cross-coupling reactions [].
Q3: What are the potential applications of 1,4-bis[(trimethylsilyl)ethynyl]benzene in materials science?
A: 1,4-Bis[(trimethylsilyl)ethynyl]benzene serves as a key building block for constructing conjugated polymers and other organic electronic materials. For instance, it can be utilized in the ruthenium-catalyzed synthesis of copoly(arylene/1,1-vinylene)s, which are cross-conjugated polymers with potential applications in optoelectronics []. Additionally, its derivatives with long alkoxy chains, like 1,4-diethynyl-2,5-bis(heptyloxy)benzene, are investigated for their liquid crystalline properties [].
Q4: How does the molecular structure of 1,4-bis[(trimethylsilyl)ethynyl]benzene influence its packing and intermolecular interactions?
A: The bulky trimethylsilyl groups and the linear ethynyl units in 1,4-bis[(trimethylsilyl)ethynyl]benzene significantly influence its crystal packing. Studies have shown that these large substituents lead to weak intermolecular interactions, primarily consisting of C-H...π interactions between the methylene hydrogen atoms and the acetylenic carbon atoms [].
Q5: Are there any studies on the thermal stability and vapor pressure of 1,4-bis[(trimethylsilyl)ethynyl]benzene?
A: Yes, research has investigated the thermal properties of 1,4-bis[(trimethylsilyl)ethynyl]benzene for potential applications in chemical vapor deposition processes. The standard enthalpy of sublimation (ΔsH°) for this compound was determined to be 72.4 ± 0.6 kJ mol−1, and its vapor pressure characteristics have been studied in the context of thin-film deposition processes for materials like silicon carbide [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
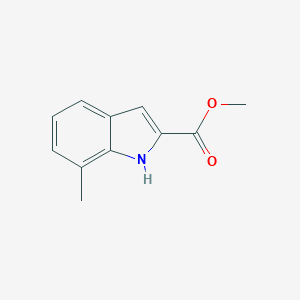
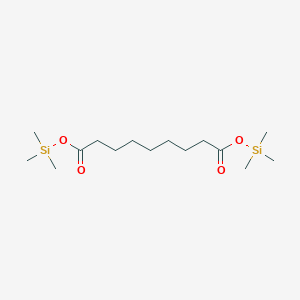





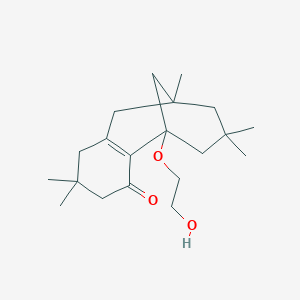
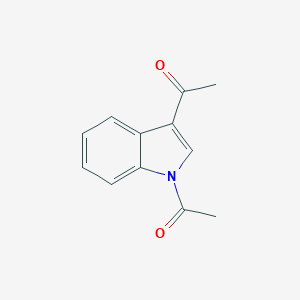

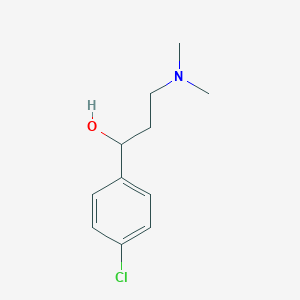
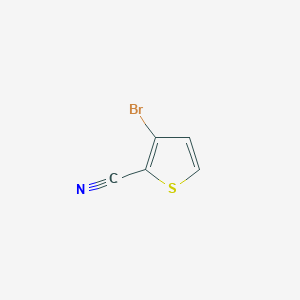

![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-](/img/structure/B99439.png)
